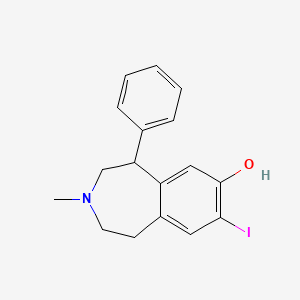
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has been primarily studied for its potential as an anti-asthmatic agent due to its ability to inhibit leukotriene production induced by immunoglobulin E receptor stimulation . This compound has shown promise in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease .
Vorbereitungsmethoden
TA-270 is synthesized through a series of chemical reactions involving quinolinone derivatives. The synthetic route typically involves the following steps :
Formation of the quinolinone core: This involves the cyclization of appropriate precursors to form the quinolinone structure.
Substitution reactions: Various substituents, such as the octyloxy and sinapinoylamino groups, are introduced through substitution reactions.
Hydroxylation and methylation: The hydroxyl and methyl groups are added to the quinolinone core through specific reaction conditions.
Industrial production methods for TA-270 involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization .
Analyse Chemischer Reaktionen
TA-270 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substituents can be introduced or modified through substitution reactions.
Common reagents used in these reactions include oxidizing agents like peroxynitrite and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
TA-270 exerts its effects primarily through the inhibition of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes . Leukotrienes are inflammatory mediators that play a key role in asthma and other respiratory conditions. By inhibiting 5-lipoxygenase, TA-270 reduces the production of leukotrienes, thereby alleviating inflammation and bronchoconstriction .
Vergleich Mit ähnlichen Verbindungen
TA-270 is unique among quinolinone derivatives due to its specific substitution pattern and its potent inhibitory effect on 5-lipoxygenase. Similar compounds include:
Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Compared to these compounds, TA-270 has shown a unique ability to inhibit leukotriene production more effectively in certain experimental models.
Eigenschaften
Molekularformel |
C29H36N2O7 |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-hydroxy-1-methyl-3-octoxy-2-oxoquinolin-7-yl)prop-2-enamide |
InChI |
InChI=1S/C29H36N2O7/c1-5-6-7-8-9-10-15-38-28-26(33)21-13-12-20(18-22(21)31(2)29(28)35)30-25(32)14-11-19-16-23(36-3)27(34)24(17-19)37-4/h11-14,16-18,33-34H,5-10,15H2,1-4H3,(H,30,32)/b14-11+ |
InChI-Schlüssel |
SZNJINHODJLULD-SDNWHVSQSA-N |
Isomerische SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Kanonische SMILES |
CCCCCCCCOC1=C(C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)O)OC)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



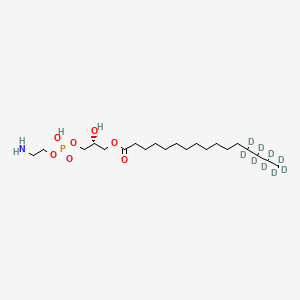
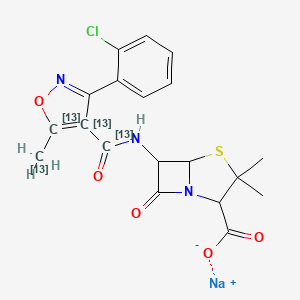

![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
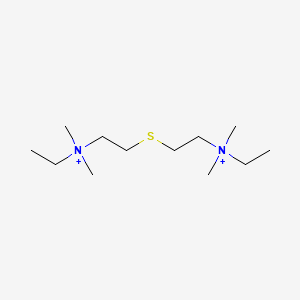
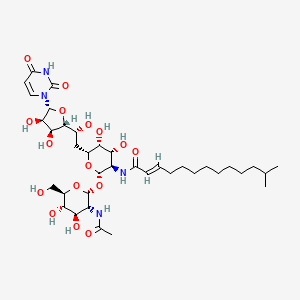
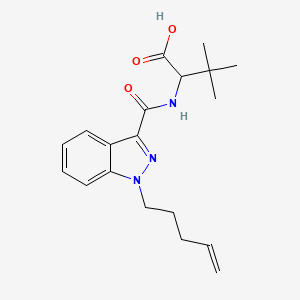
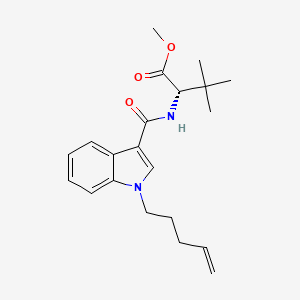

![3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)
